molecular formula C31H33N5O4 B588111 Intedanib-d3 CAS No. 1624587-84-3

Intedanib-d3

カタログ番号 B588111
CAS番号: 1624587-84-3
分子量: 542.654
InChIキー: XZXHXSATPCNXJR-LTZCEKDDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Intedanib-d3, also known as Nintedanib , is an oral, small-molecule tyrosine kinase inhibitor . It is used to treat idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease . The molecular formula of Intedanib-d3 is C31H30D3N5O4 .


Synthesis Analysis

The synthesis of Nintedanib involves a combination of the current synthesis method of this compound and its intermediates . A new process concept was developed to optimize and simplify the synthesis of crystalline vitamin D3. This process was conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing .


Molecular Structure Analysis

The molecular structure of Intedanib-d3 is represented by the formula C31H30D3N5O4 . The molecular weight is 542.64 .


Chemical Reactions Analysis

Intedanib-d3 is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .


Physical And Chemical Properties Analysis

Intedanib-d3 has a molecular weight of 542.6 g/mol . The molecular formula is C31H33N5O4 . The XLogP3 is 3.3, and it has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .

科学的研究の応用

  • Intedanib as a Multi-Target Tyrosine Kinase Inhibitor : Intedanib has been developed as an anti-cancer and anti-fibrotic drug due to its ability to inhibit multiple tyrosine kinase receptors, which are crucial in tumor angiogenesis and tumor progression. It has shown clinical efficacy against a broad range of malignancies and appears to have an excellent safety profile (Antoniu & Kolb, 2010).

  • Synthesis and Evaluation of Novel RTK Inhibitors : A study on novel oxindole-based RTK inhibitors, which includes intedanib, demonstrated their potent anti-proliferative activity against various cancer cell lines. These compounds, including intedanib, have been evaluated for their effectiveness in inhibiting cancer cell proliferation (Chen et al., 2014).

  • Intedanib in Phase III Development for NSCLC : Intedanib has reached phase III trials for the treatment of non-small cell lung cancer (NSCLC), indicating its significant potential in this area. Its development alongside other receptor kinase inhibitors showcases its importance in current cancer research and therapy (Yee, 2011).

Safety And Hazards

Intedanib-d3 is harmful if swallowed, inhaled, or in contact with skin . It is classified as causing skin irritation (Category 2), serious eye damage/eye irritation (Category 2), and acute toxicity, oral (Category 4) .

将来の方向性

Nintedanib is currently one of only two disease-modifying therapies available and indicated for the treatment of idiopathic pulmonary fibrosis . It is also used as a first-line treatment following diagnosis to slow down the progressive loss of lung function . As a chemotherapeutic agent for non-small cell lung cancer (NSCLC), Nintedanib, in combination with Docetaxel, is reserved for patients who have tried and failed first-line chemotherapeutic options .

特性

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMDPSXJELVGJG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Intedanib-d3

Citations

For This Compound
1
Citations
LT Ferguson, X Ma, JW Myerson, J Wu… - Advanced …, 2023 - Wiley Online Library
… Nintedanib and Intedanib-d3 (as the internal standard) were analyzed by ultraperformance liquid chromatography (UPLC) and detected using a triple quadrupole mass spectrometer (…
Number of citations: 5 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。